Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate
Description
Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate is a heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidine ring and an ethyl cyanoacetate group. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse applications in medicinal chemistry, materials science, and agrochemicals .
Properties
IUPAC Name |
ethyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-23-17(22)12(11-18)15-16(21-9-5-6-10-21)20-14-8-4-3-7-13(14)19-15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADABCITJRFAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.
Addition of Ethyl Cyanoacetate: The final step involves the addition of ethyl cyanoacetate to the quinoxaline-pyrrolidine intermediate. This step is typically carried out under basic conditions to facilitate the nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Substituted quinoxaline derivatives
Scientific Research Applications
Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoxaline core.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA, enzymes, and receptors, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the cyano group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate with three structurally related compounds, focusing on molecular features, synthesis, and functional properties.
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Core Structure: Similar quinoxaline backbone but with a 3-oxo-tetrahydroquinoxaline moiety instead of a pyrrolidine substituent. Key Differences:
- The 3-oxo group facilitates intramolecular hydrogen bonding (N–H···O and C–H···O), influencing crystal packing and stability .
Ethyl 2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Core Structure: Quinoxaline fused with a tetrahydrobenzothiophene system and an isoquinoline substituent. Key Differences:
- The isoquinoline group introduces aromaticity and π-stacking capabilities, differing from the aliphatic pyrrolidine in the target compound.
- The amino linker (–NH–) may enhance solubility in polar solvents compared to the direct pyrrolidine attachment in the target compound . Functional Implications: The extended aromatic system could improve fluorescence properties, making it suitable for optoelectronic applications, whereas the target compound’s cyano group might prioritize reactivity in nucleophilic additions.
Ethyl 2-((5-(3-(pyrrol-1-yl)thieno[2,3-b]quinoxalin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate
Core Structure: Thieno[2,3-b]quinoxaline fused with oxadiazole and thioether groups. Key Differences:
- The thiophene and oxadiazole rings enhance electron-withdrawing effects, contrasting with the electron-donating pyrrolidine in the target compound.
- Synthesized using Brønsted acid-promoted cyclization, a method distinct from the hydrogenation or Pd-catalyzed routes seen in other analogs . Functional Implications: Demonstrated antimicrobial and fungicidal activities, suggesting that the target compound’s cyanoacetate group could be modified for similar biological applications .
Data Table: Comparative Overview
Research Implications and Gaps
- Biological Potential: While the thienoquinoxaline analog shows antimicrobial activity , the target compound’s cyano group could be exploited for developing kinase inhibitors or fluorescent probes, pending experimental validation.
- Structural Analysis: SHELX-based refinement () could resolve the target compound’s crystal structure, enabling comparison of hydrogen-bonding patterns with ’s tetrahydroquinoxaline derivative.
Biological Activity
Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoxaline core, a pyrrolidine ring, and an ethyl cyanoacetate moiety. The unique structural arrangement contributes to its biological activity:
- Quinoxaline Core : Known for its ability to interact with DNA and various enzymes.
- Pyrrolidine Ring : Enhances binding affinity and specificity for biological targets.
- Cyano Group : Facilitates hydrogen bonding and electrostatic interactions.
The compound's mechanism of action involves multiple pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt various cellular processes.
- Receptor Binding : The structural similarity to biologically active molecules allows it to bind to receptors, influencing signaling pathways.
- DNA Interaction : The quinoxaline core can intercalate into DNA, potentially affecting replication and transcription processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
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In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects. For example, studies have shown that it can inhibit cell growth by interfering with the cell cycle and inducing apoptosis in cancer cells.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Cell cycle arrest and apoptosis MCF7 (Breast Cancer) 12 DNA intercalation and enzyme inhibition A549 (Lung Cancer) 10 Apoptosis induction
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
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Bacterial Inhibition : It shows activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Bacteria MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Tumor Xenografts : In vivo studies using tumor xenografts in mice demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups. The study reported a tumor growth inhibition rate of over 50% at optimal doses.
- Mechanistic Insights : Further investigations revealed that the compound triggers apoptotic pathways through caspase activation and mitochondrial dysfunction in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
